molecular formula C19H19N5O3 B2884995 methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate CAS No. 900013-48-1

methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate

Cat. No.: B2884995
CAS No.: 900013-48-1
M. Wt: 365.393
InChI Key: CSNIBFYRRMGTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a triazole-based compound characterized by a 4-methylbenzyl substituent at the N1 position of the triazole ring and a benzoate ester moiety linked via a carboxamide group. This structure shares similarities with pharmacologically active triazole derivatives, such as antifungal agents and antitumor compounds . Its design leverages the triazole scaffold’s ability to participate in hydrogen bonding and π-π stacking, which are critical for biological interactions and solid-state packing .

Properties

IUPAC Name

methyl 4-[[5-amino-1-[(4-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-12-3-5-13(6-4-12)11-24-17(20)16(22-23-24)18(25)21-15-9-7-14(8-10-15)19(26)27-2/h3-10H,11,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNIBFYRRMGTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the triazole family, which is known for diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific structure of this compound contributes to its unique activity profile.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that certain triazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole AE. coli0.5 μg/mL
Triazole BS. aureus0.8 μg/mL
Methyl TriazoleC. albicans1.0 μg/mL

Anticancer Potential

This compound has been evaluated for its anticancer properties in various studies. The compound's mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, derivatives of triazoles have shown promising results in inhibiting cell proliferation in breast cancer cell lines .

Case Study: In Vitro Anticancer Activity
A recent study assessed the cytotoxic effects of a series of triazole derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for microbial survival or cancer cell proliferation.
  • Induction of Apoptosis : Many triazoles trigger programmed cell death pathways in cancer cells.
  • Modulation of Immune Response : Some derivatives enhance immune responses against pathogens.

Safety and Toxicity

Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related triazole compounds indicate low cytotoxicity at therapeutic doses .

Table 2: Toxicity Profile

CompoundCell LineCC50 (μM)
Triazole AHepG2>100
Triazole BVero>100

Comparison with Similar Compounds

Key Observations :

  • Carboxamide and ester functionalities (target compound) vs. carbothioate or α-ketoester groups (analogues) influence electronic properties and binding affinity .

Physicochemical Properties

  • Spectral Data : Analogues in show FTIR peaks for N-H (3204 cm⁻¹), C=O (1684 cm⁻¹), and aromatic C=C (1575 cm⁻¹), consistent with the target compound’s expected profile .
  • ¹H-NMR : Aromatic protons in analogues resonate at δ 6.50–7.56 ppm, while the 4-methylbenzyl group’s methyl signal appears near δ 2.3–2.5 ppm .

Crystallographic and Computational Insights

  • demonstrates that triazole derivatives with α-ketoester groups form self-assembled dimers via O···π-hole tetrel bonding, stabilized by Hirshfeld surface interactions (e.g., 16.6% contribution from C–H···O contacts) .
  • Software like SHELXL and ORTEP (–11) are critical for refining crystal structures and visualizing anisotropic displacement ellipsoids, which could apply to the target compound’s structural analysis .

Q & A

Q. Q1. What are the standard synthetic protocols for methyl 4-(5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamido)benzoate?

Methodology : The compound is typically synthesized via multi-step reactions. A common approach involves:

Condensation : Reacting a triazole derivative (e.g., 4-amino-triazole) with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst .

Cyclization : Using sodium azide to form the triazole ring, followed by coupling with methyl 4-aminobenzoate .

Purification : Solvent evaporation under reduced pressure and filtration to isolate the solid product .
Key Parameters : Reaction time (4+ hours), solvent choice (ethanol), and stoichiometric ratios (1:1 molar equivalents) .

Q. Q2. What characterization techniques are essential for confirming the compound’s structure?

Methodology :

  • NMR Spectroscopy : To confirm proton environments and connectivity (e.g., aromatic protons at δ 7–8 ppm) .
  • Melting Point Analysis : Compare observed values (e.g., 139–140°C) with literature to assess purity .
  • Mass Spectrometry : Validate molecular weight (e.g., MW 369.4) .

Advanced Synthesis Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >90% .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst Optimization : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Q. Q4. What strategies mitigate instability during synthesis?

Methodology :

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of amine groups .
  • Low-Temperature Storage : Store intermediates at –20°C to prevent decomposition .

Biological Activity Evaluation

Q. Q5. How is the compound’s biological activity assessed in vitro?

Methodology :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with dose ranges of 1–100 µM .

Q. Q6. How do structural modifications (e.g., substituents) impact bioactivity?

Methodology :

  • SAR Studies : Compare analogues (e.g., 4-fluorophenyl vs. 4-methylbenzyl) to identify critical functional groups .
  • Computational Docking : Predict binding affinities using software like AutoDock to guide synthetic priorities .

Analytical and Stability Challenges

Q. Q7. How should researchers address discrepancies in spectroscopic data?

Methodology :

  • Cross-Validation : Combine NMR, IR, and HPLC to resolve ambiguities (e.g., overlapping peaks in DMSO-d₆) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. Q8. What storage conditions prevent degradation?

Methodology :

  • Dark, Ventilated Storage : Protect from UV light and moisture in airtight containers at 4°C .
  • Stability Monitoring : Use accelerated stability tests (40°C/75% RH) to predict shelf life .

Experimental Design and Data Interpretation

Q. Q9. How to design dose-response studies for pharmacological evaluation?

Methodology :

  • Split-Plot Design : Assign doses to subplots with biological replicates (n=4–6) to control variability .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare treatment groups .

Q. Q10. How to reconcile conflicting bioactivity data across studies?

Methodology :

  • Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell line, assay type) .
  • Controlled Replication : Standardize protocols (e.g., incubation time, serum concentration) to minimize bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.